Cabozantinib

Catalog No.
S658040
CAS No.
849217-68-1
M.F
C28H24FN3O5
M. Wt
501.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabozantinib

CAS Number

849217-68-1

Product Name

Cabozantinib

IUPAC Name

1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C28H24FN3O5

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

ONIQOQHATWINJY-UHFFFAOYSA-N

SMILES

Array

solubility

COMETRIQ is practically insoluble in water.

Synonyms

BMS 907351, BMS-907351, BMS907351, cabozantinib, Cometriq, XL 184, XL-184, XL184 cpd

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F

The exact mass of the compound Cabozantinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as cometriq is practically insoluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cabozantinib (CAS 849217-68-1) is a highly potent, multi-targeted tyrosine kinase inhibitor (TKI) free base, characterized by its nanomolar and sub-nanomolar affinity for VEGFR2, MET, RET, and AXL . In procurement and material selection, the free base form is specifically prioritized for high-throughput in vitro screening, custom lipophilic formulations, and structural biology applications where the presence of a malate counterion would introduce stoichiometric complexity or alter organic solvent behavior [1]. With a low aqueous solubility (<0.0001 mg/mL) but high solubility in pure DMSO (≥25 mg/mL), it serves as the definitive precursor for precise analytical stock solutions in preclinical oncology research[REFS-1, REFS-2].

Generic substitution with older, first-generation TKIs such as Sunitinib or Sorafenib frequently fails in advanced disease modeling because those baseline agents lack potent activity against MET and AXL—the primary kinase pathways responsible for anti-angiogenic resistance[1]. When tumor models upregulate MET or AXL, baseline VEGFR inhibitors lose efficacy, whereas Cabozantinib maintains active suppression [1]. Furthermore, substituting the Cabozantinib free base with the commercially formulated Cabozantinib (S)-malate salt can compromise specific laboratory workflows; the free base is strictly required for pure DMSO-based biochemical assays to ensure exact molarity without the mass contribution and potential chemical interference of the malate counterion.

Solvent Compatibility and Assay Preparation (Free Base vs. Malate Salt)

Cabozantinib free base exhibits a highly specific solubility profile, being practically insoluble in water (<0.0001 mg/mL) but demonstrating excellent solubility in pure DMSO (≥25 mg/mL) [REFS-1, REFS-2]. In contrast, the (S)-malate salt is engineered for pH-dependent aqueous dissolution in commercial oral formulations. For in vitro laboratory workflows, procuring the free base allows for the creation of highly concentrated, stable DMSO stock solutions without the 26.7% mass penalty of the malate counterion (MW 501.51 for free base vs. 635.6 for malate salt) [REFS-2, REFS-3].

Evidence DimensionSolubility and Molecular Weight Efficiency
Target Compound DataCabozantinib Free Base: <0.0001 mg/mL (water), ≥25 mg/mL (DMSO), MW 501.51
Comparator Or BaselineCabozantinib (S)-Malate: MW 635.6 (requires mass adjustment for molarity)
Quantified DifferenceFree base provides 100% active pharmaceutical ingredient by mass for precise DMSO stock preparation.
ConditionsIn vitro stock solution preparation for cell-free and cell-based assays.

Procuring the free base eliminates counterion mass calculations and ensures maximum stability in organic solvents for high-throughput screening.

Ultra-High VEGFR2 Potency vs. Baseline TKIs

In cell-free biochemical assays, Cabozantinib demonstrates profound affinity for VEGFR2 with an IC50 of 0.035 nM. When compared to the widely used baseline TKI Sunitinib, which exhibits a VEGFR2 IC50 of approximately 80 nM under similar cell-free conditions, Cabozantinib is vastly more potent. This sub-nanomolar activity allows researchers to achieve complete receptor saturation at significantly lower doses.

Evidence DimensionVEGFR2 Kinase Inhibition (IC50)
Target Compound DataCabozantinib: 0.035 nM
Comparator Or BaselineSunitinib: 80 nM
Quantified DifferenceCabozantinib is approximately 2,285-fold more potent against VEGFR2.
ConditionsCell-free biochemical kinase activity assay.

Allows buyers to use ultra-low compound concentrations in assays, drastically reducing the risk of off-target cytotoxic artifacts.

Efficacy Recovery in TKI-Resistant Cell Lines

Long-term exposure to Sunitinib often induces resistance in renal cell carcinoma (RCC) models, characterized by a 5-fold increase in the basal level of phosphorylated FAK and Src, alongside MET upregulation [1]. In Sunitinib-resistant 786-O/S cell lines, Sunitinib loses its anti-proliferative efficacy. Cabozantinib, however, effectively overcomes this resistance, maintaining an IC50 of approximately 12.2 to 13 µM and actively downregulating P-MET and P-Src within 24 hours of treatment[REFS-1, REFS-2].

Evidence DimensionViability Suppression in Resistant Models
Target Compound DataCabozantinib: Active suppression of P-MET/P-Src; IC50 ~12.2-13 µM in 786-O/S cells
Comparator Or BaselineSunitinib: Complete loss of efficacy (resistance) in 786-O/S cells
Quantified DifferenceCabozantinib retains viability suppression and pathway inhibition where the baseline TKI fails.
ConditionsIn vitro treatment of Sunitinib-resistant 786-O/S human RCC cell lines.

Essential for researchers procuring a positive control to validate mechanisms of acquired anti-angiogenic resistance.

Broad-Spectrum RTK Inhibition Profile (MET and RET)

Beyond VEGFR2, Cabozantinib acts as a potent inhibitor of MET (IC50 = 1.3 nM) and RET (IC50 = 5.2 nM) . In contrast, other multi-kinase inhibitors like Regorafenib or Sorafenib exhibit weak or negligible activity against MET (Regorafenib MET IC50 is not applicable/insignificant in standard panels) [1]. This dual capability eliminates the need to combine a dedicated VEGFR inhibitor with a separate MET inhibitor in complex tumor microenvironment studies.

Evidence DimensionMET Kinase Inhibition (IC50)
Target Compound DataCabozantinib: 1.3 nM
Comparator Or BaselineRegorafenib / Sorafenib: Negligible MET inhibition
Quantified DifferenceCabozantinib provides sub-10 nM MET inhibition, a target missed by older in-class substitutes.
ConditionsCell-free biochemical kinase profiling.

Reduces procurement complexity by providing a single agent that simultaneously blocks both primary angiogenesis and secondary escape pathways.

High-Throughput TKI Screening

Procuring the free base is ideal for automated liquid handling systems requiring highly concentrated (≥25 mg/mL), stable DMSO stock solutions without the mass interference or potential chemical artifacts of a malate counterion .

TKI-Resistance Disease Modeling

Cabozantinib is the preferred agent for studying acquired resistance mechanisms in Sunitinib-resistant cell lines (e.g., 786-O/S), as it actively suppresses the compensatory MET and AXL pathways that render first-generation TKIs ineffective [1].

Custom Nanoparticle Formulation

For advanced drug delivery research, the free base form is required for encapsulation in lipophilic cores or polymeric nanoparticles, where its aqueous insolubility (<0.0001 mg/mL) and lack of a salt counterion improve encapsulation efficiency [2].

Purity

98.0% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

501.16999904 Da

Monoisotopic Mass

501.16999904 Da

Heavy Atom Count

37

Appearance

Powder

UNII

1C39JW444G

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cabozantinib is indicated for the treatment of progressive, metastatic medullary thyroid cancer. It is also indicated for the treatment of advanced renal cell carcinoma and for hepatocellular carcinoma in patients previously treated with sorafenib.
FDA Label
Treatment of adult patients with progressive, unresectable locally advanced or metastatic medullary thyroid carcinoma.
Renal Cell Carcinoma (RCC)Cabometyx is indicated as monotherapy for the treatment of advanced renal cell carcinoma (RCC): in treatment-naïve adults with intermediate or poor risk,in adults following prior vascular endothelial growth factor (VEGF)-targeted therapy. Cabometyx, in combination with nivolumab, is indicated for the first-line treatment of advanced renal cell carcinoma in adults. Hepatocellular Carcinoma (HCC)Cabometyx is indicated as monotherapy for the treatment of hepatocellular carcinoma (HCC) in adults who have previously been treated with sorafenib.
Treatment of solid malignant tumours

Livertox Summary

Cabozantinib is orally available kinase inhibitor and antineoplastic agent that is used in treatment of advanced, metastatic medullary thyroid cancer and refractory renal cell carcinoma. Cabozantinib is associated with a low rate of serum enzyme elevations during treatment and has been implicated with rare instances of clinically apparent, acute liver injury, some of which have been severe.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors; Tyrosine Kinase Inhibitors;
Antineoplastic Agents

Pharmacology

Cabozantinib suppresses metastasis, angiogenesis, and oncognesis by inhibiting receptor tyrosine kinases.
Cabozantinib is an orally bioavailable, small molecule receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Cabozantinib strongly binds to and inhibits several RTKs, which are often overexpressed in a variety of cancer cell types, including hepatocyte growth factor receptor (MET), RET (rearranged during transfection), vascular endothelial growth factor receptor types 1 (VEGFR-1), 2 (VEGFR-2), and 3 (VEGFR-3), mast/stem cell growth factor (KIT), FMS-like tyrosine kinase 3 (FLT-3), TIE-2 (TEK tyrosine kinase, endothelial), tropomyosin-related kinase B (TRKB) and AXL. This may result in an inhibition of both tumor growth and angiogenesis, and eventually lead to tumor regression.

ATC Code

L01XE
L01XE26
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE26 - Cabozantini

Mechanism of Action

Cabozantinib inhibits specific receptor tyrosine kinases such as VEGFR-1, -2 and -3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
AXL family
AXL [HSA:558] [KO:K05115]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

849217-68-1

Absorption Distribution and Excretion

After oral administration, peak plasma concentration was achieved in 2-5 hours.
Cabozantinib is eliminated mostly by the feces (54%) and also by the urine (27%).
The volume of distribution is 349L.
At steady state, the clearance is 4.4 L/hr.

Metabolism Metabolites

Cabozantinib is metabolized mostly by CYP3A4 and, to a minor extent, by CYP2C9. Both enzyme produce an N-oxide metabolite.

Wikipedia

Cabozantinib

Biological Half Life

Cabozantinib has a long half-life of 55 hours.

Use Classification

Human drugs -> Orphan -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 09-12-2023
1: Roy S, Narang BK, Rastogi SK, Rawal RK. A novel multiple tyrosine-kinase
targeted agent to explore the future perspectives of anti-angiogenic therapy for
the treatment of multiple solid tumors: cabozantinib. Anticancer Agents Med Chem.
2015;15(1):37-47. Review. PubMed PMID: 25181996.


2: Fallahi P, Ferrari SM, Di Bari F, Materazzi G, Benvenga S, Miccoli P,
Antonelli A. Cabozantinib in Thyroid Cancer. Recent Pat Anticancer Drug Discov.
2015;10(3):259-69. Review. PubMed PMID: 26152149.


3: Vaishampayan UN. Development of cabozantinib for the treatment of prostate
cancer. Core Evid. 2014 Apr 23;9:61-7. doi: 10.2147/CE.S48498. eCollection 2014.
Review. Erratum in: Core Evid. 2014;9:69. PubMed PMID: 24790591; PubMed Central
PMCID: PMC4003147.


4: Nagilla M, Brown RL, Cohen EE. Cabozantinib for the treatment of advanced
medullary thyroid cancer. Adv Ther. 2012 Nov;29(11):925-34. doi:
10.1007/s12325-012-0060-6. Epub 2012 Oct 25. Review. PubMed PMID: 23104465.


5: Durante C, Russo D, Verrienti A, Filetti S. XL184 (cabozantinib) for medullary
thyroid carcinoma. Expert Opin Investig Drugs. 2011 Mar;20(3):407-413. doi:
10.1517/13543784.2011.559163. Review. PubMed PMID: 21314233.

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